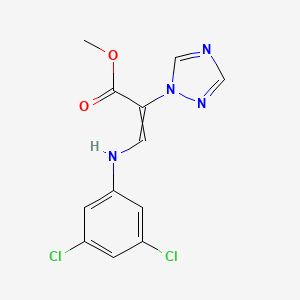

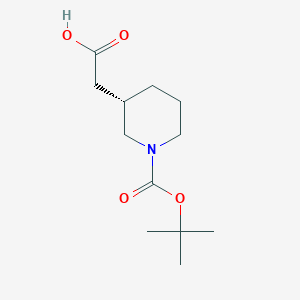

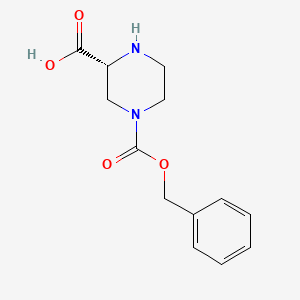

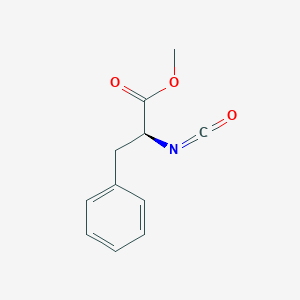

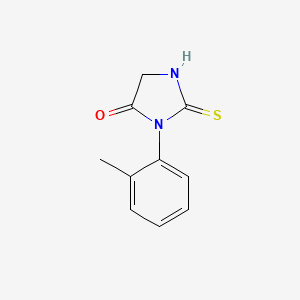

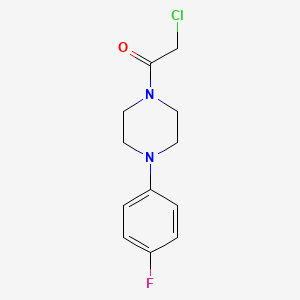

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine

Overview

Description

The compound "1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives have been extensively studied and synthesized for their potential therapeutic applications, including as cerebral vasodilators and allosteric enhancers of receptors .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the formation of substituted piperazine rings through reactions with various electrophiles. For instance, the metabolites of a cerebral vasodilator containing a piperazine moiety were synthesized to confirm their structures, which suggests that similar synthetic strategies could be applied to synthesize the compound . Additionally, the synthesis of allosteric enhancers for the A1 adenosine receptor also involves the attachment of substituted phenyl rings to the piperazine core, indicating the importance of substituents on the piperazine's activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of 1-(2-fluorophenyl)piperazine salts were determined, providing insights into the three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice . These findings can be extrapolated to understand the molecular structure of "1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine".

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions depending on the functional groups attached to the piperazine ring. The reactivity of the chloroacetyl group, for instance, could be explored in nucleophilic substitution reactions, while the fluorophenyl group might participate in electrophilic aromatic substitution . The synthesis of related compounds, such as those with thiocarbamyl groups, demonstrates the versatility of piperazine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. The synthesis and characterization of various piperazine derivatives, including their hydrochloride salts, provide valuable data on their physical and chemical behavior . Additionally, computational studies, including Molecular Electrostatic Potential (MEP) maps and HOMO-LUMO energy gap calculations, can predict the reactivity and interaction potential of these compounds .

Scientific Research Applications

Antitumor Activity

A study by Ding et al. (2016) reported the green synthesis of fourteen novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds were synthesized starting from 1-[bi-(4-fluorophenyl)methyl]piperazine and ethyl chloroacetate, utilizing microwave irradiation. The newly prepared compounds were found to have good to excellent inhibitory activity against tumor cells, particularly against CDC25B with a 99.70% inhibition rate, indicating their potential in antitumor applications Ding et al., 2016.

Synthesis of Flunarizine and Its Isomers

Shakhmaev et al. (2016) explored the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer, which are known to exhibit vasodilating effects and improve cerebral blood circulation. The study describes the industrial production process of flunarizine, which involves the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane or cynnamyl chloride with 1-[bis(4-fluorophenyl)methyl]piperazine Shakhmaev et al., 2016.

Neuroleptic Agents Synthesis

Research by Botteghi et al. (2001) on the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, highlighted the importance of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol in the synthesis process. These compounds contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperazine moiety, demonstrating the compound's role in the development of pharmaceuticals targeting neurological disorders Botteghi et al., 2001.

Antibacterial and Antifungal Applications

Wei (2012) synthesized a series of isoxazoline derivatives starting from 5-acetamidomethyl-3-[3-fluoro-4-(1-piperazynyl)]isoxaline with chloroacetyl chloride, leading to the creation of compounds with good antibacterial activities against various strains like S.aureus, Sarcina lutea, P.aeruginosa, and K.pneumoniae, as well as antifungal activities Wei, 2012.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal methods.

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications in industry or medicine, or environmental impact.

Please note that this is a general guide and the specifics can vary depending on the compound. For a detailed analysis of a specific compound, consulting scientific literature or databases is recommended. If you have a different compound or a more specific question about this compound, feel free to ask!

properties

IUPAC Name |

2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSFWARHNRKNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365377 | |

| Record name | 1-(CHLOROACETYL)-4-(4-FLUOROPHENYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine | |

CAS RN |

330601-48-4 | |

| Record name | 1-(CHLOROACETYL)-4-(4-FLUOROPHENYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)